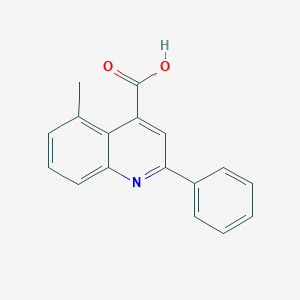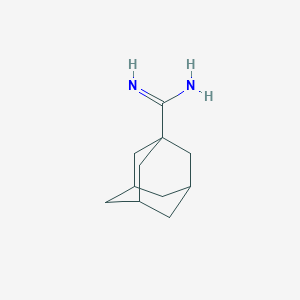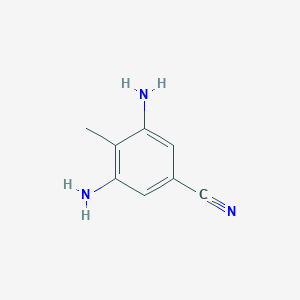
5-Methyl-2-phenylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-phenylquinoline-4-carboxylic acid (MPQC) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MPQC belongs to the class of quinoline derivatives and has been shown to possess several interesting biological properties.
Scientific Research Applications
5-Methyl-2-phenylquinoline-4-carboxylic acid has been extensively studied for its potential applications in scientific research. One of the most promising applications of 5-Methyl-2-phenylquinoline-4-carboxylic acid is in the field of cancer research. 5-Methyl-2-phenylquinoline-4-carboxylic acid has been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. 5-Methyl-2-phenylquinoline-4-carboxylic acid has also been shown to inhibit the growth of cancer cells by interfering with the cell cycle. 5-Methyl-2-phenylquinoline-4-carboxylic acid has also been studied for its potential applications in the treatment of Alzheimer's disease. 5-Methyl-2-phenylquinoline-4-carboxylic acid has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain. 5-Methyl-2-phenylquinoline-4-carboxylic acid has also been studied for its potential applications in the treatment of cardiovascular diseases. 5-Methyl-2-phenylquinoline-4-carboxylic acid has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenylquinoline-4-carboxylic acid is not fully understood. However, it is believed that 5-Methyl-2-phenylquinoline-4-carboxylic acid exerts its biological effects by interacting with various cellular targets. 5-Methyl-2-phenylquinoline-4-carboxylic acid has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C. 5-Methyl-2-phenylquinoline-4-carboxylic acid has also been shown to interfere with the function of ion channels, such as the N-methyl-D-aspartate (NMDA) receptor. 5-Methyl-2-phenylquinoline-4-carboxylic acid has also been shown to modulate the expression of several genes involved in cell growth and differentiation.
Biochemical and Physiological Effects:
5-Methyl-2-phenylquinoline-4-carboxylic acid has been shown to possess several biochemical and physiological effects. 5-Methyl-2-phenylquinoline-4-carboxylic acid has been shown to induce apoptosis in cancer cells by activating caspase enzymes. 5-Methyl-2-phenylquinoline-4-carboxylic acid has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. 5-Methyl-2-phenylquinoline-4-carboxylic acid has been shown to reduce oxidative stress and inflammation in the brain by increasing the activity of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. 5-Methyl-2-phenylquinoline-4-carboxylic acid has also been shown to improve cardiovascular function by reducing inflammation and improving endothelial function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Methyl-2-phenylquinoline-4-carboxylic acid in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes 5-Methyl-2-phenylquinoline-4-carboxylic acid a promising candidate for the development of anti-cancer drugs. Another advantage of using 5-Methyl-2-phenylquinoline-4-carboxylic acid in lab experiments is its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders. However, one of the limitations of using 5-Methyl-2-phenylquinoline-4-carboxylic acid in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 5-Methyl-2-phenylquinoline-4-carboxylic acid. One direction is the development of more efficient synthesis methods for 5-Methyl-2-phenylquinoline-4-carboxylic acid. Another direction is the investigation of the mechanism of action of 5-Methyl-2-phenylquinoline-4-carboxylic acid. Further studies are needed to fully understand how 5-Methyl-2-phenylquinoline-4-carboxylic acid exerts its biological effects. Another direction is the development of more potent and selective 5-Methyl-2-phenylquinoline-4-carboxylic acid analogs for the treatment of cancer and other diseases. Finally, the potential applications of 5-Methyl-2-phenylquinoline-4-carboxylic acid in the field of regenerative medicine should be explored, as 5-Methyl-2-phenylquinoline-4-carboxylic acid has been shown to possess properties that promote tissue repair and regeneration.
Synthesis Methods
The synthesis of 5-Methyl-2-phenylquinoline-4-carboxylic acid can be achieved through several methods, including the Pfitzinger reaction, Friedländer synthesis, and the Skraup synthesis. The Pfitzinger reaction involves the condensation of anthranilic acid with an aldehyde in the presence of a strong acid catalyst. The Friedländer synthesis involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of a Lewis acid catalyst. The Skraup synthesis involves the oxidation of aniline in the presence of an oxidizing agent, such as sulfuric acid, followed by the condensation of the resulting 2-aminoquinoline with an aldehyde. The choice of synthesis method depends on the availability of starting materials and the desired purity of the final product.
properties
CAS RN |
174636-96-5 |
|---|---|
Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
5-methyl-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H13NO2/c1-11-6-5-9-14-16(11)13(17(19)20)10-15(18-14)12-7-3-2-4-8-12/h2-10H,1H3,(H,19,20) |
InChI Key |
XIIRDKOFVHVTQL-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3 |
synonyms |
4-QUINOLINECARBOXYLIC ACID,5-METHYL-2-PHENYL- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Diethylamino-3-[N-(3-maleimidopropyl)carbamoyl]coumarin](/img/structure/B71032.png)

![3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol](/img/structure/B71037.png)
![Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI)](/img/structure/B71040.png)








![1H-Imidazo[4,5-C]pyridine-4,6-diamine](/img/structure/B71065.png)
